5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation or Claisen-Schmidt condensation, where thiazolidine-2,4-dione reacts with aldehydes or ketones in the presence of catalytic amounts of bases. These reactions introduce furan and fluorophenyl groups, contributing to the molecule's distinct structure and potential biological activities (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry. X-ray powder diffraction studies have provided insights into their solid-state structure, revealing triclinic space groups and specific molecular packing arrangements (Rahmani et al., 2017).
Chemical Reactions and Properties
These molecules undergo typical reactions of the thiazolidinedione core, including nucleophilic addition and condensation reactions. Their chemical properties are significantly influenced by the substituents on the thiazolidine ring, particularly the electron-donating or withdrawing nature of the furan and fluorophenyl groups, affecting their reactivity and biological activity (Chandrappa et al., 2009).
Physical Properties Analysis
The physical properties of thiazolidinedione derivatives, such as solubility, melting point, and crystallinity, are crucial for their biological application and are determined by their molecular structure. The presence of the furan and fluorophenyl groups influences these properties, potentially enhancing their pharmacokinetic profiles (Gupta et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of thiazolidinedione derivatives, are shaped by the electronic nature of the substituents. The fluorophenyl group, being electron-withdrawing, can affect the electron density on the thiazolidine ring, altering its reactivity towards nucleophilic and electrophilic agents. Conversely, the furan ring, being relatively electron-donating, can modulate these effects, contributing to the compound's overall reactivity and potential for chemical modifications (Selvam et al., 2012).
Scientific Research Applications
Anticancer Activity
Thiazolidinedione derivatives, including those structurally related to 5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, have been extensively studied for their anticancer properties. For example, certain derivatives have shown significant in vitro anticancer activity against various cancer cell lines, providing a promising direction for cancer therapy research (Li Zi-cheng, 2013). Similarly, compounds with benzyl at 1-position of indole, structurally related to this compound, exhibited similar anticancer activity to 5-Fluorouracil over test cancer cells (Yadav et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Thiazolidinedione derivatives, including related compounds, have been explored for their antimicrobial and anti-inflammatory activities. A study demonstrated that certain thiazolidinedione derivatives exhibited in vitro anti-inflammatory activity and non-toxic effects on human blood cells (Nadine Uwabagira & B. K. Sarojini, 2019). Additionally, derivatives have been shown to have antimicrobial properties against various microorganisms, indicating their potential in treating infectious diseases (Serap Başoğlu et al., 2013).
Hypoglycemic Activity
Another important application of these derivatives is their hypoglycemic activity. Studies have demonstrated the potential of thiazolidinedione derivatives in controlling blood sugar levels. For example, some derivatives have shown significant in-vivo hypoglycemic activity in animal models, suggesting their utility as potential antidiabetic agents (Karumanchi Srikanth Kumar et al., 2021).
Corrosion Inhibition
Thiazolidinedione derivatives have also been explored for their role in corrosion inhibition. Studies have found that certain derivatives effectively inhibit corrosion of metals in acidic solutions. This suggests their utility in industrial applications, particularly in protecting metal surfaces from corrosive environments (M. Yadav et al., 2015).
properties
IUPAC Name |
5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTYTGRUBUUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385803 | |
Record name | AC1MDWZ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
328960-84-5 | |
Record name | AC1MDWZ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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